1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester
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Overview
Description
1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester is an organic compound with the molecular formula C10H14O3. It is also known as ethyl 2-methyl-6-oxocyclohex-1-ene-1-carboxylate. This compound is characterized by a cyclohexene ring substituted with a carboxylic acid ester group and a ketone group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester typically involves the esterification of 2-methyl-6-oxocyclohex-1-ene-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 2-methyl-6-oxocyclohex-1-ene-1-carboxylic acid, while reduction with NaBH4 can produce 2-methyl-6-hydroxycyclohex-1-ene-1-carboxylic acid .
Scientific Research Applications
1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The presence of the ketone and ester groups allows it to participate in various chemical transformations, contributing to its versatility in different applications .
Comparison with Similar Compounds
1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester can be compared with other similar compounds, such as:
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester: This compound has a similar structure but with the ketone group at a different position, leading to different chemical properties and reactivity.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: This compound lacks the double bond in the cyclohexene ring, resulting in different reactivity and applications.
1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-methyl-6-oxocyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFOGJWSYQUGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443970 |
Source
|
Record name | 1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89337-63-3 |
Source
|
Record name | 1-Cyclohexene-1-carboxylic acid, 2-methyl-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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